

The Definitive Guide to Butyltriphenylsilane: Synthesis, Characterization, and Application

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Compound of Interest

Compound Name: *Butyltriphenylsilane*

CAS No.: 2117-32-0

Cat. No.: B15075446

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Part 1: Executive Summary & Critical Data Correction

Butyltriphenylsilane is an organosilicon compound featuring a central silicon atom coordinate to three phenyl rings and one n-butyl chain. It serves as a vital steric probe in mechanistic studies, a lipophilic building block in medicinal chemistry (silicon bioisosteres), and a model compound for "phenyl-butyl" stationary phases in HPLC.

Critical Data Correction: CAS Registry Number

Do not use CAS 1795-31-9. Many public databases and procurement requests erroneously associate CAS 1795-31-9 with this target.

- CAS 1795-31-9 refers to Tris(trimethylsilyl)phosphite.^[1]
- The correct identifier for n-**Butyltriphenylsilane** is CAS 1056-95-7.
- Formula:

- MW: 316.52 g/mol

Part 2: Synthetic Strategy

To achieve high purity (>98%) and yield, two primary routes are established. The Grignard Alkylation is the "Gold Standard" for laboratory-scale synthesis due to its robustness and high yields (>85%). The Hydrosilylation route is a "Green Alternative" preferred for industrial scalability to avoid stoichiometric salt waste.

Method A: The Gold Standard (Grignard Alkylation)

This protocol utilizes the nucleophilic attack of n-butyilmagnesium bromide on chlorotriphenylsilane.

Reaction Scheme:

Detailed Protocol

- Preparation of Grignard Reagent:
 - Setup: Flame-dried 3-neck round-bottom flask (RBF) with condenser, N₂ inlet, and addition funnel.
 - Activation: Add Magnesium turnings (1.2 eq) and a crystal of Iodine. Heat gently until iodine vaporizes.
 - Addition: Add n-butyl bromide (1.1 eq) in anhydrous diethyl ether dropwise. Maintain a gentle reflux.^{[2][3]}
 - Titration: Once dissolved, titrate a small aliquot to confirm concentration (typically ~1.0 M).
- Coupling Reaction:
 - Cool the Grignard solution to 0°C.
 - Dissolve Chlorotriphenylsilane (1.0 eq) in anhydrous THF (ratio 1g/5mL).
 - Add the silane solution dropwise to the Grignard reagent over 30 minutes. Note: The reaction is exothermic.^{[2][4][5]}

- Allow to warm to room temperature (25°C) and reflux for 2 hours to ensure completion.
- Workup & Purification:
 - Quench: Cool to 0°C and slowly add saturated aqueous .
 - Extraction: Extract with diethyl ether (3x). Wash combined organics with brine.
 - Drying: Dry over anhydrous and concentrate in vacuo.
 - Crystallization: The crude solid is recrystallized from hot methanol or a pentane/ethanol mixture.
 - Yield: Expected yield is 85–90%.

Method B: Green Alternative (Hydrosilylation)

Utilizes a platinum catalyst (Karstedt's catalyst) to add triphenylsilane across the double bond of 1-butene.

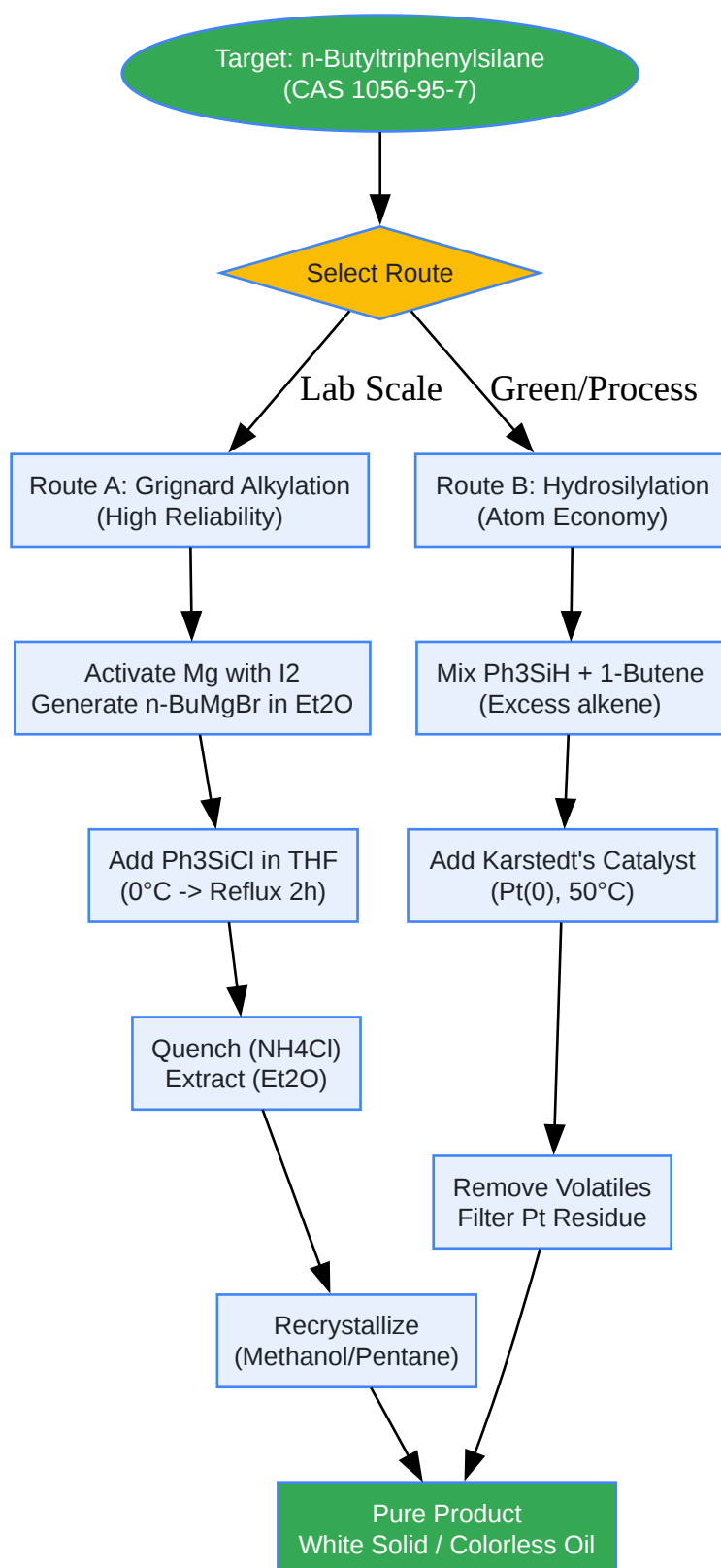
Reaction Scheme:

- Pros: Atom economy (100%), no salt waste.
- Cons: Requires expensive Pt catalyst; removal of colloidal Pt can be difficult.

Part 3: Visualization of Workflows

The following diagrams illustrate the logical flow of synthesis and the decision tree for characterization.

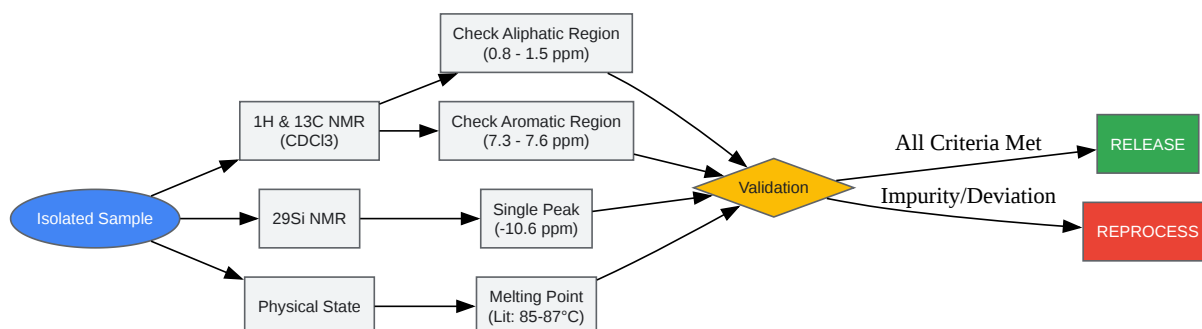
Diagram 1: Synthesis Logic Flow



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Caption: Comparative workflow for Grignard vs. Hydrosilylation synthetic routes.

Diagram 2: Characterization Decision Tree



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Caption: Multi-modal characterization logic for validating n-**butyltriphenylsilane**.

Part 4: Characterization & Specifications

The following data represents the authoritative spectral signature for n-**butyltriphenylsilane**. Note that while older literature describes it as a solid (mp 85-87°C), recent high-purity isolations (e.g., via microfluidics) sometimes report it as a viscous oil or low-melting solid.

Spectral Data Table

Technique	Parameter	Value / Shift ()	Assignment
H NMR	500 MHz,	7.53 – 7.51 (m, 6H)	ortho-Phenyl protons
	7.41 – 7.38 (m, 3H)	para-Phenyl protons	
	7.37 – 7.34 (m, 6H)	meta-Phenyl protons	
	1.48 – 1.35 (m, 6H)	Butyl chain (overlapping)	
0.87 (t, Hz, 3H)	Terminal Methyl ()		
C NMR	125 MHz,	137.0, 135.8, 129.5, 127.9	Phenyl carbons (ipso, o, m, p)
	26.7, 26.1, 13.7, 12.9	Butyl carbons (to)	
Si NMR	99 MHz,	-10.61 ppm	Silicon center (shielded)
HRMS	ESI ()	Calc: 339.1545	
Physical	Melting Point	85 – 87 °C	Literature value (Gilman et al.)

Interpretation of Data[3][4][5][6][7][8][9][10][11][12][13]

- Si NMR: The shift at -10.61 ppm is diagnostic.[6] A shift toward -18 ppm would indicate a silanol (

) impurity, while a shift toward -5 ppm often indicates disilane formation.

- Integrations: The ratio of aromatic protons (15H) to aliphatic protons (9H) must be exactly 1.66. Deviations suggest incomplete alkylation or solvent retention.

Part 5: Applications & Stability

Silicon Bioisosteres in Drug Design

Butyltriphenylsilane represents a "sila-analogue" of triphenylpentane. In medicinal chemistry, replacing a carbon center with silicon (C/Si switch) increases lipophilicity (LogP) and alters metabolic stability without significantly changing the molecular shape.

- Mechanism: The C-Si bond (1.87 Å) is longer than C-C (1.54 Å), creating a slightly larger "steric bubble" that can improve receptor selectivity.

HPLC Stationary Phase Modeling

This molecule serves as a monomeric model for Butyl-Phenyl mixed-mode stationary phases.

- Utility: Researchers use it to measure solvatochromic parameters () to predict how mixed-mode columns will separate polyaromatic hydrocarbons (PAHs).

Stability Profile

- Thermal: Highly stable. Can be distilled at high vacuum (>200°C) without decomposition.
- Chemical:
 - Stable to: Water, weak acids, bases, and oxidation at room temperature.
 - Labile to: Fluoride ions (TBAF will cleave the Si-C bonds) and strong electrophiles (ipso-substitution).

Part 6: References

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